3,3'-Dioctadecyloxacarbocyanine perchlorate

描述

Chemical Structure and Physicochemical Properties of 3,3'-Dioctadecyloxacarbocyanine Perchlorate

Molecular Architecture and Structural Features

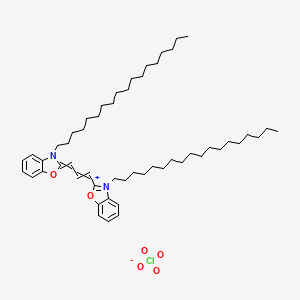

The compound’s empirical formula is C₅₃H₈₅ClN₂O₆, with a molecular weight of 881.71 g/mol. Its structure comprises a conjugated oxacarbocyanine core flanked by two octadecyl (C₁₈H₃₇) chains at the 3,3'-positions, stabilized by a perchlorate (ClO₄⁻) counterion. The extended alkyl chains enhance lipid bilayer integration, while the cyanine backbone enables π-π stacking interactions in hydrophobic environments.

The SMILES string ([O-]Cl(=O)(=O)=O.CCCCCCCCCCCCCCCCCCN1C(\Oc2ccccc12)=C/C=C/c3oc4ccccc4[n+]3CCCCCCCCCCCCCCCCCC) confirms the presence of the heterocyclic oxazole rings, vinyl linkages, and branched alkyl substituents. Molecular dynamics simulations suggest that the octadecyl chains adopt gauche conformations in fluid lipid membranes, reducing steric hindrance and promoting lateral diffusion.

Spectroscopic Characteristics

Absorption and Emission Profiles

In methanol, DiOC₁₈(3) exhibits an absorption maximum (λₐbs) at 484 nm and an emission maximum (λₑm) at 501 nm. The molar extinction coefficient (ε) in lipid environments exceeds 100,000 L·mol⁻¹·cm⁻¹, attributed to the cyanine core’s extended conjugation. When incorporated into membranes, the dye’s fluorescence intensity increases 50-fold compared to aqueous solutions due to restricted rotational freedom and reduced solvent quenching.

Fluorescence Quantum Yield and Photostability

The fluorescence quantum yield reaches 0.51 in lipid bilayers, with a singlet-state lifetime of ~1 ns. Photostability studies demonstrate less than 10% signal loss after 30 minutes of continuous illumination at 488 nm, making it suitable for long-term live-cell imaging. Quenching occurs primarily via oxygen-dependent triplet-state formation, which is mitigated by antioxidant-containing imaging buffers.

Solubility Behavior in Organic and Aqueous Media

DiOC₁₈(3) displays marked hydrophobicity, with solubility as follows:

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 50 |

| Dimethylformamide (DMF) | 10.2 |

| Dimethylsulfoxide (DMSO) | 2.0 |

| Water | 1.10 |

The dye forms micelles in aqueous media (critical micelle concentration = 0.8 μM), which dissociate upon contact with lipid membranes. Pre-dissolution in DMF is recommended to avoid aggregation artifacts.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis shows decomposition onset at 210°C, with major mass loss occurring between 250°C and 400°C. Primary degradation products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and nitrogen oxides (NOₓ), as identified by mass spectrometry. Under recommended storage conditions (2–8°C in anhydrous solvents), the compound remains stable for ≥24 months, with no detectable hydrolysis or oxidation.

属性

IUPAC Name |

3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34215-57-1 |

Source

|

| Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of DiO-Loaded LCNPs

| Component | Quantity | Role |

|---|---|---|

| DACTP11 (cross-linker) | 45 mg | Stabilizes nanoparticle matrix |

| DiO | 2 mg | Fluorescent cargo |

| Azobisisobutyronitrile | 1 mg | Free radical initiator |

| AC10COONa (surfactant) | 13 mg in 7 ml | Emulsification and stabilization |

Procedure :

-

Dissolve DACTP11, DiO, and azobisisobutyronitrile in 2 ml chloroform.

-

Add the organic phase to an aqueous AC10COONa solution under stirring (1 hr).

-

Sonicate the mixture at 80% amplitude for 5 min to form a miniemulsion.

-

Polymerize at 64°C for 4 hr, allowing chloroform evaporation and nanoparticle hardening.

-

Filter the suspension through a 0.2 µm syringe filter to remove aggregates.

This method achieves >95% dye encapsulation efficiency , confirmed via fluorescence spectroscopy.

Surface Functionalization with PEG-Cholesterol

To enhance plasma membrane targeting, DiO-LCNPs are conjugated with PEGylated cholesterol:

-

Reagents :

-

Chol-PEG-NH₂·HCl (0.9 mM in HEPES buffer)

-

EDC (400 mM) and NHSS (40 mM) for carbodiimide coupling.

-

-

Steps :

Outcome : PEG-Chol conjugation reduces cytotoxicity by 30–40% compared to free DiO, as shown in HEK 293T/17 cell assays.

Stock Solution Preparation and Optimization

AAT Bioquest provides standardized protocols for DiO stock solutions:

| Solvent | Maximum Solubility | Storage Conditions |

|---|---|---|

| DMSO | 10 mM | -20°C, desiccated |

| Ethanol | 5 mM | 4°C, shielded |

Note : Prolonged exposure to aqueous buffers causes precipitation; reconstitute immediately before use.

Molarity Calculations

For a 1 mM stock solution:

Example : 1 mg DiO requires 1.134 mL DMSO for 1 mM concentration.

Quality Control and Validation

Spectroscopic Characterization

Agarose Gel Electrophoresis

-

Protocol :

Result : A single band confirms monodisperse nanoparticles without aggregation.

Cytotoxicity Assessment

MTT Assay Protocol

-

Seed HEK 293T/17 cells at 5,000 cells/well in a 96-well plate.

-

Treat with DiO (free or LCNP-formulated) for 30 min.

-

Incubate for 72 hr post-treatment.

-

Add MTT reagent (20 µL/well) and measure absorbance at 570 nm.

Data Analysis :

-

Free DiO : IC₅₀ = 12.5 µM.

-

DiO-LCNP-PEG-Chol : IC₅₀ = 18.7 µM (p < 0.05, ANOVA with Bonferroni correction).

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Dye precipitation | Hydrophobicity in aqueous media | Use surfactant-coated LCNPs |

| Photobleaching | Extended laser exposure | Limit illumination time |

| Batch variability | Inconsistent alkylation | HPLC purification post-synthesis |

化学反应分析

Types of Reactions: 3,3’-Dioctadecyloxacarbocyanine perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is stable under a variety of conditions but is sensitive to light and should be stored away from light to prevent photobleaching. It is commonly dissolved in solvents like DMF, DMSO, or ethanol for use in various applications .

Major Products Formed: The major product formed from the use of this compound is the fluorescently labeled biological entity, such as a cell or liposome, which can then be visualized using fluorescence microscopy .

科学研究应用

Cell Membrane Staining

DiO is primarily used for labeling cell membranes in live-cell imaging studies. Its lipophilic nature enables it to partition into lipid bilayers, providing a clear visualization of cellular structures through fluorescence microscopy. This application is crucial for studying membrane dynamics and integrity during various biological processes such as:

- Cell Proliferation : Tracking dividing cells.

- Apoptosis : Observing changes in membrane integrity during programmed cell death.

- Membrane Dynamics : Understanding fluidity and interactions within the membrane.

Flow Cytometry

DiO serves as a fluorescent marker in flow cytometry, allowing for the analysis of cell populations based on their fluorescence characteristics. This technique is essential for quantifying specific cell types and studying their functional responses.

Critical Micelle Concentration (CMC) Measurement

Recent studies have evaluated DiO as an alternative fluorogenic probe for measuring CMC values of amphiphilic molecules. Unlike traditional dyes like Nile Red, DiO offers improved consistency and reliability in CMC measurements due to its lower tendency to aggregate .

Case Study 1: In Vivo Visualization of Monocyte Homing

In a study published in Nature, researchers utilized DiO-stained monocytes to visualize their homing behavior within collateral arteries during inflammation. The study demonstrated the ability of DiO to effectively label and track cells in vivo, providing insights into immune responses .

Case Study 2: Membrane Integrity Assessment

Another research project focused on using DiO to assess muscle membrane integrity during contractile activity. The results illustrated that damaged muscle fibers could be distinctly identified through DiO staining, highlighting its potential in muscle physiology studies .

Table 1: Comparison of Fluorescent Dyes for Membrane Staining

| Dye Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application Area |

|---|---|---|---|

| DiO | 484 | 501 | Cell Membrane Staining, Flow Cytometry |

| Nile Red | 552 | 636 | Lipid Droplet Imaging |

| FM 4-64 | 514 | 640 | Endocytosis Studies |

作用机制

3,3’-Dioctadecyloxacarbocyanine perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the membrane, allowing for the visualization of membrane dynamics and interactions. The compound’s fluorescence is due to its carbocyanine structure, which absorbs light at specific wavelengths and emits light at a different wavelength, making it visible under fluorescence microscopy .

相似化合物的比较

Comparison with Similar Carbocyanine Dyes

Structural and Spectral Properties

DiO is structurally analogous to DiI and DiD (1,1’-dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate), sharing the carbocyanine backbone and lipophilic alkyl chains. Key differences lie in their fluorophore groups and emission spectra:

Key Findings :

- DiO’s green fluorescence complements DiI’s red emission in dual-labeling experiments (e.g., liposome tracking) .

- DiO outperforms NR in critical micelle concentration (CMC) measurements due to reduced aggregation and 4.6× higher fluorescence enhancement in hydrophobic environments .

Cell and Tissue Labeling

- DiO vs. DiI: DiO’s ready-to-use commercial formulations (e.g., Vybrant™ DiO) simplify cell labeling compared to DiI, which requires ethanol/sucrose preparation . However, DiI exhibits superior diffusion in post-mortem human tissue, whereas DiO shows partial signal loss in VALID protocols for vascular mapping .

- DiO vs. DiD : DiD’s near-infrared emission (665 nm) enables deeper tissue penetration, but DiO’s brightness and photostability make it preferable for in vitro membrane dynamics studies .

Nanoparticle and Micelle Studies

- DiO is a staple in FRET-based micelle stability assays when paired with DiI, leveraging their spectral overlap for energy transfer efficiency .

- In lipid-nanoparticle carriers, DiO’s hydrophobicity facilitates stable encapsulation, outperforming hydrophilic dyes like fluorescein in tracking drug release .

Limitations and Practical Considerations

- Solubility : DiO requires organic solvents (e.g., chloroform) for initial dissolution, limiting its use in aqueous systems without surfactants .

- Photobleaching : Prolonged exposure causes faster signal decay compared to DiD, necessitating optimized imaging protocols .

- Toxicity : At high concentrations (>1 mg/mL), DiO may disrupt membrane integrity, unlike DiI, which shows lower cytotoxicity .

Research Highlights Table

生物活性

3,3'-Dioctadecyloxacarbocyanine perchlorate (DiO) is a long-chain carbocyanine fluorescent dye known for its lipophilic properties and application in various biological studies. It is primarily utilized as a fluorescent tracer for labeling cells, organelles, and membranes due to its high photostability when incorporated into lipid environments. This article explores the biological activity of DiO, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅₃H₈₅ClN₂O₆ |

| Molecular Weight | 881.705 g/mol |

| CAS Number | 34215-57-1 |

| Fluorescence | Weakly fluorescent in water; highly fluorescent in membranes |

| Photostability | High |

DiO exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent when incorporated into cellular membranes, making it a valuable tool for imaging and tracking cellular processes.

Lipophilic Tracer

DiO's primary biological activity stems from its ability to integrate into lipid membranes. This property allows it to serve as a tracer for various applications, including:

- Cell Membrane Studies : DiO can label muscle membranes and help visualize membrane integrity during contractile activities. Damaged membranes can be distinguished from healthy ones through fluorescence microscopy .

- Intracellular Trafficking : The dye diffuses laterally within the plasma membrane, facilitating studies on membrane dynamics and cellular uptake mechanisms .

Antimicrobial Applications

Recent studies have explored the interactions between DiO-labeled lipid nanocapsules (LNCs) and bacterial membranes. DiO's fluorescence enables the monitoring of these interactions over time, providing insights into the physicochemical mechanisms at play during bacterial membrane penetration .

In Vivo Imaging

DiO has been employed in intravital microscopy to visualize monocyte homing and behavior within live tissues. In one study, DiO-stained monocytes were tracked in real-time to assess their migration patterns in response to inflammatory stimuli . This application underscores DiO's utility in studying immune responses and cellular interactions within complex biological systems.

Study 1: Evaluation of DiO as a Fluorogenic Probe

In a comparative study assessing critical micelle concentration (CMC) measurements, DiO was evaluated against Nile Red. The results indicated that DiO provided more consistent measurements and was user-friendly compared to traditional dyes. This finding emphasizes DiO's potential as a reliable fluorogenic probe in biochemical assays .

Study 2: Monocyte Behavior in Tumor Microenvironments

A study utilizing DiO for labeling monocytes demonstrated its effectiveness in visualizing cell behavior within tumor microenvironments. The research highlighted how DiO-stained cells could be tracked to understand their role in tumor progression and immune evasion .

Study 3: Lipid Nanocarrier Development

Research involving lipid nanocarriers loaded with DiO has shown promising results in enhancing drug delivery systems. The incorporation of DiO allowed for real-time tracking of nanocarrier distribution and cellular uptake, providing valuable data for optimizing therapeutic strategies .

常见问题

Q. What are the optimal preparation protocols for DiO stock solutions and working concentrations?

DiO stock solutions should be prepared in anhydrous solvents such as DMSO, ethanol, or DMF, with DMSO offering the highest solubility (up to 10 mg/mL). For cell staining, a working concentration of 1–30 μM is recommended, with 5–10 μM being most common. To avoid precipitation, dissolve the dye using gentle heating (≤45°C) and brief sonication. Stock solutions should be aliquoted, stored at -20°C in the dark, and protected from repeated freeze-thaw cycles to maintain stability .

Q. What experimental conditions are critical for successful cell membrane staining with DiO?

- Live cells : Incubate cells with DiO in serum-free media for 5–20 minutes at 37°C. Excess dye should be removed via centrifugation (for suspension cells) or gentle washing (for adherent cells).

- Fixed cells/tissues : Use 4% paraformaldehyde (PFA) in PBS for fixation. Avoid alcohol-based fixatives, which increase background fluorescence. Post-fixation staining requires permeabilization with detergents like Triton X-100 .

Q. How should DiO’s light sensitivity and storage conditions be managed?

DiO is highly light-sensitive. All experiments should be conducted under low-light conditions, and stained samples must be shielded from prolonged exposure. Store the dye at 2–8°C in its original packaging. Stock solutions in DMSO should be kept at -20°C in airtight, light-blocking vials. Avoid using solvents exposed to moisture, as hydrolysis can reduce efficacy .

Advanced Research Questions

Q. How can conflicting fluorescence intensities between live and fixed cells be resolved?

DiO exhibits weaker fluorescence in fixed tissues compared to live cells due to partial dye leaching during fixation. To mitigate this:

- Optimize fixation time (≤30 minutes for PFA).

- Add 0.1% gelatin or 1% BSA to washing buffers to stabilize membrane-dye interactions.

- Validate staining with a positive control (e.g., live-cell imaging pre-fixation). Confocal microscopy with high-sensitivity detectors is recommended for fixed samples .

Q. What strategies prevent spectral overlap when combining DiO with other probes in multicolor experiments?

DiO’s emission (501 nm) overlaps with green fluorescent proteins (e.g., GFP). For multiplexing:

Q. How can DiO be used to quantify membrane dynamics in lipid bilayers versus live cells?

- Lipid bilayers : Incorporate DiO at 0.1–1 mol% to monitor phase separation or curvature changes via fluorescence recovery after photobleaching (FRAP).

- Live cells : Track membrane fluidity by measuring lateral diffusion rates using time-lapse microscopy. Note that cellular uptake via endocytosis may require inhibitors (e.g., dynasore) to restrict dye localization to the plasma membrane .

Q. What causes heterogeneous dye distribution in multicolor labeling, and how is this addressed?

Heterogeneity arises from differences in lipid composition, membrane rigidity, or dye aggregation. To ensure uniform staining:

- Pre-warm dyes and cells to 37°C before mixing.

- Use lipid carriers (e.g., β-cyclodextrin) to enhance solubility.

- Analyze distribution patterns using flow cytometry to identify subpopulations with aberrant staining .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。